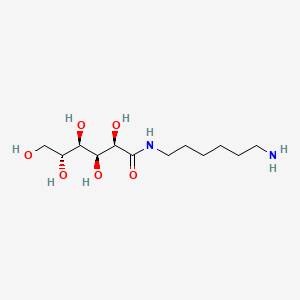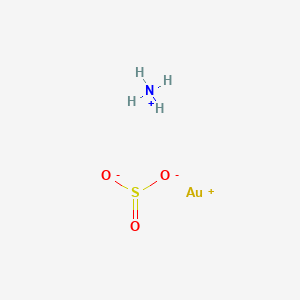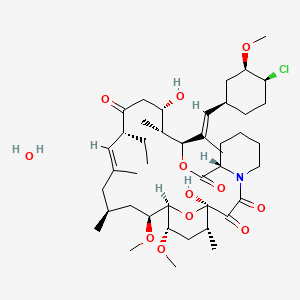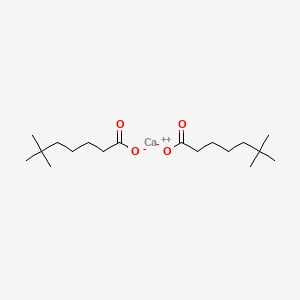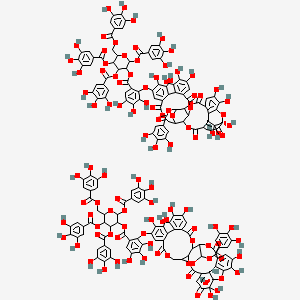
Cerium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium triiodate, with the chemical formula Ce(IO3)3, is a compound formed by cerium cations and iodate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium triiodate can be synthesized through the reaction of cerium salts with iodic acid. One common method involves dissolving cerium nitrate in water and then adding iodic acid to the solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium triiodate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as cerium(III) iodide.
Substitution: The iodate ions in this compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reactions with other anions like chloride or sulfate in aqueous solutions.
Major Products Formed:
Oxidation: Higher oxidation state cerium compounds.
Reduction: Cerium(III) iodide and other lower oxidation state compounds.
Substitution: Cerium compounds with different anions.
Applications De Recherche Scientifique
Cerium triiodate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of cerium triiodate involves its ability to undergo redox reactions, where it can alternate between different oxidation states. This property allows it to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: this compound can scavenge reactive oxygen species, thereby reducing oxidative stress.
Catalytic Pathways: It can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Comparaison Avec Des Composés Similaires
Cerium(III) iodide (CeI3): A related compound with similar chemical properties but different applications.
Cerium(IV) oxide (CeO2): Known for its catalytic and antioxidant properties, widely used in various industries.
Cerium(III) nitrate (Ce(NO3)3): Commonly used in chemical synthesis and industrial applications.
Uniqueness of Cerium Triiodate: this compound is unique due to its specific combination of cerium and iodate ions, which imparts distinct chemical properties and potential applications. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
24216-72-6 |
|---|---|
Formule moléculaire |
CeI3O9 |
Poids moléculaire |
664.82 g/mol |
Nom IUPAC |
cerium(3+);triiodate |
InChI |
InChI=1S/Ce.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clé InChI |
PQHURNLQKOJVNY-UHFFFAOYSA-K |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


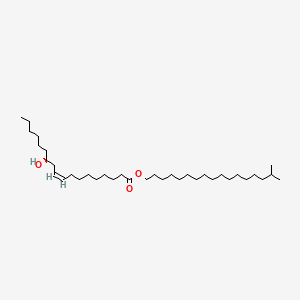
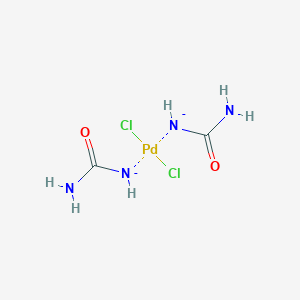

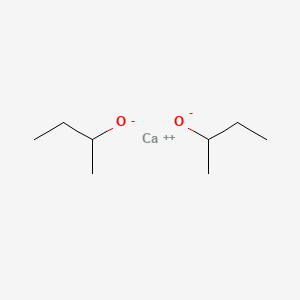

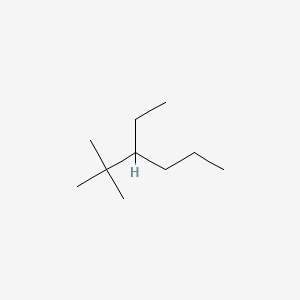
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
